molecular formula C16H10ClN3O2S2 B15100160 3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B15100160
M. Wt: 375.9 g/mol
InChI Key: OQARYYBVBNMLIE-LCYFTJDESA-N
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Description

3-Chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a synthetic compound featuring a 1,3-thiazolidin-4-one core, a scaffold recognized as a privileged structure in medicinal chemistry with diverse biological activities . This reagent is designed for research applications in early discovery and hit-to-lead optimization programs, particularly in the development of novel therapeutic agents. The molecular architecture combines a 4-thiazolidinone ring, a known pharmacophore, with pyridine and chlorobenzamide moieties . The 4-thiazolidinone scaffold is associated with a wide spectrum of biological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities, making derivatives valuable for investigating new modes of action . The Z-configured exocyclic double bond at the 5-position is a distinctive structural feature that influences the compound's spatial configuration and potential interactions with biological targets. This product is offered as a solid and is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming product identity and/or purity and for compliance with all applicable local, state, federal, and international laws and regulations governing the handling of chemical substances.

Properties

Molecular Formula

C16H10ClN3O2S2

Molecular Weight

375.9 g/mol

IUPAC Name

3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C16H10ClN3O2S2/c17-11-5-3-4-10(8-11)14(21)19-20-15(22)13(24-16(20)23)9-12-6-1-2-7-18-12/h1-9H,(H,19,21)/b13-9-

InChI Key

OQARYYBVBNMLIE-LCYFTJDESA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps. One common synthetic route starts with the reaction of 3-chlorobenzoyl chloride with 2-aminothiazolidin-4-one to form an intermediate product. This intermediate is then reacted with pyridine-2-carbaldehyde under specific conditions to yield the final compound . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Chemical Reactions Analysis

3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth . The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

Compound Name / ID Benzylidene Substituent Molecular Weight (g/mol) Key Properties
Target Compound Pyridin-2-ylmethylidene 375.86 Enhanced π-π stacking; potential H-bonding with pyridine nitrogen
3-Chloro-N-[(5Z)-5-(2,3-dimethoxybenzylidene)-... 2,3-Dimethoxyphenyl 433.89 Electron-donating methoxy groups may improve solubility but reduce electrophilicity
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzyl... 3-Methoxy-4-propoxyphenyl 478.97 Bulky propoxy group could hinder membrane permeability
2-[(5Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxo... 3-Bromophenyl 462.75 Bromine’s electronegativity may increase binding to hydrophobic pockets

Structural Implications :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity, favoring covalent interactions with nucleophilic residues in biological targets.
  • Electron-donating groups (e.g., methoxy) improve solubility but may reduce target affinity due to decreased reactivity .
  • Aromatic heterocycles (e.g., pyridine) introduce additional H-bonding or π-stacking interactions, critical for selectivity in enzyme inhibition .

Variations in the Amide Group

Compound Name / ID Amide Group Molecular Weight (g/mol) Key Properties
Target Compound 3-Chlorobenzamide 375.86 Chlorine atom enhances lipophilicity and metabolic stability
3-Hydroxy-N-[(5Z)-4-oxo-5-(2-oxoindolin-3-ylid... 3-Hydroxybenzamide 381.40 Hydroxyl group enables H-bonding but may reduce cell permeability
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiaz... N-(2-methylphenyl)acetamide 354.44 Methyl group increases steric bulk, potentially limiting target access

Functional Implications :

  • Chlorine substituents in the benzamide ring improve membrane penetration due to increased lipophilicity.
  • Hydroxy groups enhance water solubility but may necessitate prodrug strategies for bioavailability .

Core Modifications in the Thiazolidinone Ring

Compound Name / ID Core Modification Molecular Weight (g/mol) Key Properties
Target Compound 2-Thioxo-1,3-thiazolidin-4-one 375.86 Thioxo group enables metal chelation and redox activity
4-Chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-y... 1,3-Thiazolidin-4-one (no thioxo) 318.77 Absence of thioxo reduces chelation capacity, limiting enzyme inhibition potential

Mechanistic Implications :

  • The 2-thioxo group is critical for metal ion chelation (e.g., Zn²⁺ in metalloenzymes) and redox activity, making it pharmacologically relevant .

Biological Activity

3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide, also known as compound CAS No: 840462-11-5, is a thiazolidin derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbial resistance. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H10ClN3O2S2\text{C}_{16}\text{H}_{10}\text{ClN}_3\text{O}_2\text{S}_2

This compound features a thiazolidin core, which is known for its diverse biological activities.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Antitumor Activity : The compound exhibits significant antitumor properties, particularly against several human cancer cell lines including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma) with IC50 values indicating potent inhibition of cell proliferation. For instance, some derivatives have shown IC50 values lower than 10 μM in specific cell lines .
  • Antimicrobial Properties : Research indicates that the compound has antimicrobial activity against a range of bacterial and fungal species. Studies have shown that it can inhibit the growth of pathogens at concentrations that are clinically relevant .
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is crucial for insulin signaling and thus a target for diabetes treatment. Some derivatives have demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cancer cell proliferation. The presence of specific functional groups within its structure enhances its binding affinity to these targets .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis .

Table 1: Antitumor Activity of Selected Derivatives

CompoundCell LineIC50 (μM)
Compound AHuh7<10
Compound BCaco2<10
Compound CMDA-MB 231<10

Table 2: Antimicrobial Activity

CompoundMicrobial StrainMIC (μg/mL)
Compound AE. coli15
Compound BS. aureus20
Compound CC. albicans25

Case Studies

  • Case Study on Antitumor Efficacy : In a controlled study involving various human cancer cell lines, compounds derived from thiazolidin showed promising results in inhibiting tumor growth. The most active derivative exhibited an IC50 value below 10 μM across multiple cell lines, suggesting its potential as a therapeutic agent .
  • Case Study on PTP1B Inhibition : A series of thiazolidin compounds were synthesized and tested for their ability to inhibit PTP1B. Among these, several compounds showed competitive inhibition with IC50 values ranging from 6 to 9 μM, indicating their potential use in managing diabetes and obesity-related disorders .

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step organic reactions:

  • Pyridine Derivative Preparation : Chlorination of the pyridine ring and introduction of substituents via electrophilic aromatic substitution .
  • Coupling Reactions : The pyridine intermediate is coupled with a benzyl halide under basic conditions .
  • Amidation : Final reaction with 3-chlorobenzoyl chloride in pyridine yields the benzamide product . Key reagents include 5-chlorothiazol-2-amine and acyl chlorides. Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement .

Q. What spectroscopic methods are used to characterize this compound?

Post-synthesis characterization employs:

  • NMR Spectroscopy : Confirms proton environments and connectivity, particularly for the Z-configuration of the pyridinylmethylidene group .
  • IR Spectroscopy : Identifies functional groups (e.g., thioxo C=S stretch at ~1200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking studies (e.g., AutoDock, Schrödinger Suite) model binding interactions with enzymes like COX-II or bacterial phosphopantetheinyl transferases (PPTases). Key findings:

  • The thiazolidinone ring forms hydrogen bonds with active-site residues .
  • The pyridinylmethylidene group enhances π-π stacking with hydrophobic pockets . Validation via molecular dynamics simulations assesses binding stability under physiological conditions .

Q. How can researchers resolve contradictions in reported biochemical targets (e.g., PPTases vs. COX-II)?

Contradictions arise from structural similarities to diverse enzyme inhibitors. Strategies include:

  • Kinetic Assays : Compare inhibition constants (Ki) against purified PPTases and COX-II .
  • Structural Analysis : X-ray crystallography of the compound-enzyme complex identifies binding motifs .
  • Gene Knockdown Studies : Silencing PPTase or COX-II genes in bacterial/cancer cells evaluates phenotypic changes .

Q. What synthetic strategies improve yield in large-scale reactions?

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic amidation steps .
  • Catalyst Optimization : Palladium-based catalysts improve coupling reaction efficiency .
  • DoE (Design of Experiments) : Statistically optimizes variables (e.g., temperature, stoichiometry) to maximize yield .

Q. How does the compound influence downstream biochemical pathways?

In bacterial systems, it disrupts fatty acid biosynthesis by inhibiting PPTases, which are essential for acyl carrier protein (ACP) activation . In cancer models, it induces apoptosis via ROS-mediated mitochondrial dysfunction, validated by transcriptomic profiling (RNA-seq) .

Q. What crystallographic insights reveal the compound’s stability?

Single-crystal X-ray diffraction shows:

  • Intermolecular Hydrogen Bonds : N–H···N and C–H···O interactions stabilize the crystal lattice .
  • Planar Conformation : The thiazolidinone and benzamide moieties adopt coplanar geometry, enhancing π-conjugation . Thermal stability (TGA/DSC) correlates with crystalline packing density .

Q. What structure-activity relationship (SAR) strategies enhance antimicrobial potency?

  • Pyridine Substitution : Electron-withdrawing groups (e.g., -Cl) improve PPTase binding .
  • Thioxo Modification : Replacing S with O reduces activity, confirming the critical role of the thioxo group .
  • Benzamide Derivatives : Meta-substitutions on the benzamide ring optimize logP for membrane permeability .

Q. What in vivo challenges are associated with this compound?

  • Low Bioavailability : Poor aqueous solubility (logP ~3.5) limits absorption. Solutions include nanoformulation or prodrug design (e.g., ester derivatives) .
  • Metabolic Instability : Cytochrome P450 assays identify rapid hepatic clearance. Deuteration of labile C–H bonds extends half-life .

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